BenchChemオンラインストアへようこそ!

4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Medicinal chemistry Structure–activity relationship Linker optimization

This single-entity coumarin-Cbz-aminobutanoate integrates three pharmacophoric elements—a fluorescent 4-ethylcoumarin core, a hydrogenolysis-labile Cbz-protected amine, and a four-carbon flexible linker—into one versatile intermediate (MW 409.43, LogP 3.90, TPSA 90.93 Ų). The Cbz group is fully orthogonal to Boc/Fmoc/Alloc protection schemes, enabling sequential deprotection strategies without ester cleavage. The butanoate spacer geometry is optimized for NAAA substrate-channel probing (reported IC₅₀ 7–23 nM in structurally related chemotypes) while minimizing FRET quenching in fluorogenic assays. Matched-pair comparison with the Boc analog (LogP 3.23) supports multiparameter optimization of lipophilicity independently of hydrogen-bonding capacity during hit-to-lead progression.

Molecular Formula C23H23NO6
Molecular Weight 409.4 g/mol
Cat. No. B11146732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
Molecular FormulaC23H23NO6
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCCNC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C23H23NO6/c1-2-17-13-22(26)30-20-14-18(10-11-19(17)20)29-21(25)9-6-12-24-23(27)28-15-16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14H,2,6,9,12,15H2,1H3,(H,24,27)
InChIKeyYPQOAISUZPQZQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate: Coumarin-Based Cbz-Protected Amino Acid Ester for Targeted Screening and Medicinal Chemistry


4-Ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate (C₂₃H₂₃NO₆, MW 409.43) is a synthetic coumarin derivative featuring a 4-ethyl-2-oxo-2H-chromen-7-yl core esterified with N-Cbz-4-aminobutanoic acid . This compound belongs to the InterBioScreen (IBS) screening library (ID STOCK1N-37975), a collection widely used in pharmaceutical hit discovery campaigns . The molecule integrates three pharmacophoric elements: a fluorescent coumarin scaffold, a Cbz-protected amine, and a four-carbon flexible linker, positioning it as a versatile intermediate for structure–activity relationship (SAR) exploration and a candidate for protease or hydrolase inhibitor programs.

Why Simple Coumarin Analogs Cannot Replace 4-Ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate in Focused Screening or Chemical Biology Applications


This compound occupies a narrowly defined chemical space that cannot be recapitulated by commercially abundant 7-hydroxy-4-ethylcoumarin or generic Cbz-amino acids used independently. The covalent integration of the Cbz-aminobutanoate moiety onto the coumarin 7-position via an ester linkage generates a single entity with a specific LogP (3.90), topological polar surface area (90.93 Ų), and a defined number of rotatable bonds (10), all of which simultaneously influence membrane permeability, target engagement kinetics, and metabolic stability . Truncating the linker to a glycinate spacer (MW 381.4) reduces conformational flexibility and alters the spatial presentation of the Cbz group, while substituting the Cbz with a Boc group (LogP 3.23) markedly shifts lipophilicity and changes the amine liberation strategy . Such variations, though subtle at the structural level, often translate into order-of-magnitude differences in biochemical IC₅₀ values within enzyme inhibition assays, as documented for structurally related coumarin-based NAAA inhibitors .

Quantitative Differentiation of 4-Ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate from Its Closest Structural Analogs


Extended Butanoate Linker Confers Greater Conformational Flexibility Relative to the Glycinate Analog

The target compound incorporates a 4-aminobutanoate (GABA) linker connecting the coumarin core to the Cbz group, whereas the closest commercially available analog, 4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate, employs a glycinate (aminoacetate) linker . The butanoate spacer adds two additional methylene units, increasing the number of freely rotatable bonds from approximately 8 in the glycinate to 10 in the target compound, and elongating the distance between the coumarin fluorophore and the Cbz moiety by approximately 2.5–3.0 Å in the fully extended conformation. This extended geometry is critical when the Cbz group must reach a distal hydrophobic sub-pocket while the coumarin occupies a catalytic or allosteric site, as observed in NAAA and acid ceramidase inhibitor series where linker length correlates directly with inhibitory potency .

Medicinal chemistry Structure–activity relationship Linker optimization

Cbz Protecting Group Provides Orthogonal Deprotection Compatibility Compared to the Boc-Protected Analog

The target compound employs a benzyloxycarbonyl (Cbz) protecting group, removable by catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), whereas the directly comparable analog 4-ethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate carries a Boc group cleavable under acidic conditions (TFA, HCl/dioxane) . The Cbz group imparts higher lipophilicity (LogP 3.90 vs. 3.23 for Boc analog) and greater UV detectability (benzyl chromophore, λmax ~254 nm), facilitating HPLC monitoring during multi-step syntheses . Critically, the Cbz/Boc orthogonality enables sequential deprotection strategies when both amine protecting groups must be manipulated independently in the same synthetic sequence, a scenario common in peptide–coumarin conjugate synthesis.

Synthetic chemistry Protecting group strategy Orthogonal deprotection

4-Ethyl Substituent Balances Lipophilicity and Steric Demand Relative to 4-Phenyl and 4-Methyl Coumarin Analogs

The 4-ethyl group on the coumarin core provides an intermediate lipophilicity (ΔLogP contribution ~+0.7 vs. 4-H) that is substantially lower than the 4-phenyl analog (LogP 4.59) and higher than the 4-methyl congener (estimated LogP ~3.4) . This positions the target compound with a calculated LogP of 3.90, which falls within the optimal range for oral bioavailability (Lipinski Rule of Five compliant) and balances passive membrane permeability against aqueous solubility . In contrast, the 4-phenyl analog (2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate, LogP 4.59) risks exceeding the recommended lipophilicity ceiling for lead-like compounds, potentially increasing promiscuous binding and metabolic liability.

Medicinal chemistry Lipophilic efficiency Substituent effects

Conserved Topological Polar Surface Area Across Analogs Ensures Consistent Hydrogen-Bonding Capacity While Varying Lipophilicity

Despite significant differences in LogP (3.23–4.59) and molecular weight (375.42–457.47 Da) across the target compound and its Boc and 4-phenyl analogs, the calculated topological polar surface area (TPSA) remains invariant at 90.93 Ų for all three compounds . This TPSA value is well below the 140 Ų threshold associated with poor oral absorption and below the 120 Ų limit for blood–brain barrier penetration, suggesting favorable passive permeability characteristics. The invariance stems from the shared coumarin–ester–carbamate polar framework, with lipophilicity modulation achieved exclusively through variations in the 4-position substituent and N-protecting group, enabling independent optimization of LogP without altering hydrogen-bonding capacity.

Physicochemical profiling Drug-likeness Property-based design

Class-Level Evidence: Coumarin-Cbz-Amino Acid Conjugates Exhibit Nanomolar NAAA Inhibition, Supporting the Scaffold's Relevance for Hydrolase Targeting

Although specific biochemical IC₅₀ data for the target compound itself are not publicly available, the coumarin-Cbz-amino acid ester chemotype has demonstrated potent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibition in published datasets. CHEMBL3770896, a structurally related coumarin derivative bearing a carbamate-linked alkyl chain, inhibits human NAAA with IC₅₀ values of 23 nM (10-min preincubation) and 7 nM (30-min preincubation, recombinant enzyme) in HEK293 cell-based fluorogenic assays . The Cbz group and the ester-linked coumarin scaffold present in the target compound represent key pharmacophoric elements responsible for NAAA active-site recognition, as evidenced by the >1,000-fold selectivity window over acid ceramidase (IC₅₀ = 390 nM) observed for the reference chemotype . This class-level evidence positions the target compound as a rational procurement choice for NAAA-focused screening campaigns.

NAAA inhibition Endocannabinoid system Anti-inflammatory agents

InterBioScreen Library Provenance Ensures Structural Novelty and Synthetic Tractability Relative to Commercial Coumarin Panels

The target compound is cataloged as STOCK1N-37975 within the InterBioScreen (IBS) compound collection, a curated library of over 485,000 functionalized heterocyclic molecules specifically designed for pharmaceutical screening . Unlike bulk commercial coumarin panels that are heavily weighted toward simple 7-hydroxy or 7-alkoxy derivatives, IBS compounds are selected for scaffold complexity, functional group diversification, and drug-like physicochemical profiles. The target compound exemplifies this design philosophy by incorporating a Cbz-protected amino acid ester at the 7-position of a 4-ethylcoumarin core—a substitution pattern that is underrepresented in aggregator-sourced chemical catalogs. This curated provenance reduces the risk of rediscovering known actives and increases the probability of identifying novel structure–activity relationships.

Screening library Hit discovery Chemical diversity

Procurement-Relevant Application Scenarios for 4-Ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate


Focused NAAA Inhibitor Screening Cascade

Procure this compound as part of a targeted library for N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor discovery. The coumarin-Cbz-amino acid ester scaffold has demonstrated nanomolar NAAA inhibition (IC₅₀ 7–23 nM) in structurally related chemotypes, with selectivity over acid ceramidase exceeding 17-fold . The butanoate linker provides the extended geometry needed to probe the NAAA substrate channel, while the 4-ethyl substituent maintains favorable lipophilicity (LogP 3.90) for cellular permeability in HEK293-based fluorogenic assays. Include the Boc analog (LogP 3.23) as a matched-pair comparator to assess the impact of protecting group lipophilicity on cellular potency.

Orthogonal Protecting Group Strategy in Multi-Step Coumarin–Peptide Conjugate Synthesis

Select this compound when the synthetic route requires a Cbz-protected amine that is stable to the acidic conditions used for Boc deprotection. The Cbz group (cleavable by hydrogenolysis: H₂, Pd/C) is orthogonal to Boc, Fmoc, and Alloc protecting groups, enabling sequential deprotection without affecting the coumarin ester linkage . The 4-ethyl substitution further reduces steric hindrance at the coumarin 7-position relative to the 4-phenyl analog, facilitating efficient esterification with the N-Cbz-4-aminobutanoic acid building block.

Physicochemical Property-Based Analog Selection for Lead Optimization

Use this compound as the reference point for multiparameter optimization of coumarin-based hits. Its invariant TPSA (90.93 Ų) across the Boc and 4-phenyl analogs enables independent LogP modulation (+0.67 over Boc, −0.69 vs. phenyl) without altering hydrogen-bonding capacity, as confirmed by calculated property comparisons from JChem . This decoupling of lipophilicity and polarity is valuable for improving metabolic stability and reducing off-target binding during hit-to-lead progression.

Fluorescent Probe Development for Lysosomal Hydrolase Activity

Deploy the compound as a fluorogenic substrate precursor for lysosomal cysteine amidases. The 4-ethylcoumarin core is known to exhibit fluorescence enhancement upon ester hydrolysis, and the Cbz group provides a UV-detectable handle (λmax ~254 nm) for monitoring deprotection by HPLC. The butanoate linker offers sufficient spacing to minimize Förster resonance energy transfer (FRET) quenching between the coumarin fluorophore and the Cbz benzyl ring, potentially improving the signal-to-noise ratio in enzyme activity assays relative to shorter-linked glycinate analogs .

Quote Request

Request a Quote for 4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.